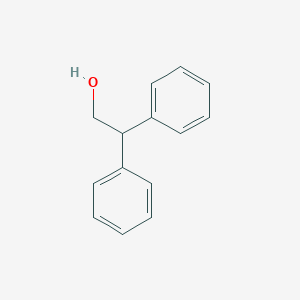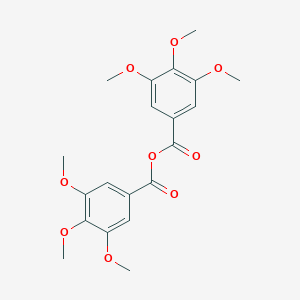
Succinamic acid, N,N-dipropyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinamic acid, N,N-dipropyl-, ethyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Dipropylsuccinate ethyl ester or DPSE. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. The molecular formula of DPSE is C11H21NO4, and its molecular weight is 231.29 g/mol.
作用機序
The mechanism of action of DPSE is not fully understood. However, it has been proposed that DPSE may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation, pain, and fever.
Biochemical and Physiological Effects
DPSE has been found to possess anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the serum and tissues of rats.
実験室実験の利点と制限
DPSE has several advantages as a chemical compound for laboratory experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, DPSE has some limitations, including its limited solubility in water and its instability in acidic and basic conditions.
将来の方向性
There are several future directions for the research on DPSE. One potential direction is to investigate its potential as a prodrug for improving the bioavailability of poorly soluble drugs. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to elucidate the mechanism of action of DPSE and its effects on different biochemical pathways.
合成法
DPSE can be synthesized through the esterification reaction between succinic acid and 2-propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature range of 80-100°C for several hours until the desired product is obtained. The purity of DPSE can be enhanced through distillation or recrystallization.
科学的研究の応用
DPSE has been extensively studied for its potential applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis. In pharmaceuticals, DPSE has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a prodrug for improving the bioavailability of poorly soluble drugs.
In cosmetics, DPSE has been used as an emollient and moisturizing agent due to its ability to enhance skin hydration. It has also been found to possess antioxidant properties that can protect the skin from oxidative stress.
In organic synthesis, DPSE has been used as a building block for the synthesis of various compounds such as β-lactams and α-amino acids.
特性
CAS番号 |
10143-31-4 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
ethyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |
InChIキー |
RKOVACICPIRRED-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
正規SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
その他のCAS番号 |
10143-31-4 |
同義語 |
N,N-Dipropylsuccinamidic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



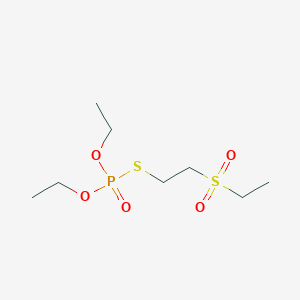
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
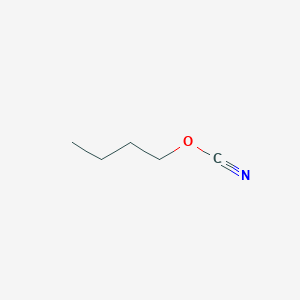
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
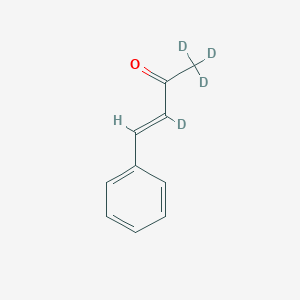
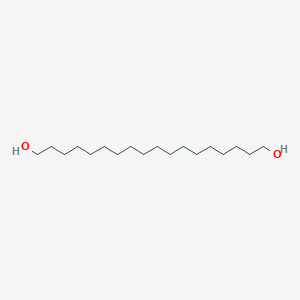
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

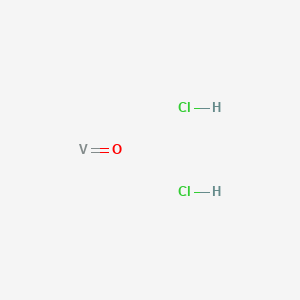
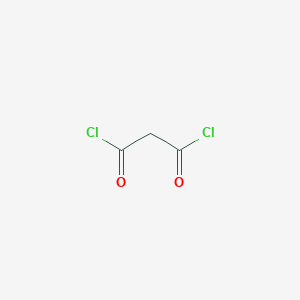
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
